molecular formula C12H11N3O2 B1400660 6-(6-Methyl-pyridin-3-ylamino)-nicotinic acid CAS No. 942511-55-9

6-(6-Methyl-pyridin-3-ylamino)-nicotinic acid

Cat. No.: B1400660
CAS No.: 942511-55-9
M. Wt: 229.23 g/mol
InChI Key: AOCFTJLNDUNNGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(6-Methyl-pyridin-3-ylamino)-nicotinic acid is an organic compound that belongs to the class of nicotinic acids This compound is characterized by the presence of a pyridine ring substituted with a methyl group and an amino group, which is further connected to a nicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(6-Methyl-pyridin-3-ylamino)-nicotinic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 6-methylpyridin-3-amine and nicotinic acid.

    Coupling Reaction: The 6-methylpyridin-3-amine is reacted with nicotinic acid under conditions that facilitate the formation of an amide bond. This can be achieved using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

6-(6-Methyl-pyridin-3-ylamino)-nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing oxygen or nitrogen atoms.

    Substitution: Substituted derivatives with new functional groups replacing the amino group.

Scientific Research Applications

6-(6-Methyl-pyridin-3-ylamino)-nicotinic acid has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting nicotinic acetylcholine receptors.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Biological Studies: It is used in studies exploring its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: The compound is explored for its use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(6-Methyl-pyridin-3-ylamino)-nicotinic acid involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors. The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways. This interaction can lead to various biological effects, including changes in neurotransmission and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-pyridin-3-amine: A precursor in the synthesis of 6-(6-Methyl-pyridin-3-ylamino)-nicotinic acid.

    Nicotinic Acid: The parent compound, which is structurally similar but lacks the pyridine ring substitution.

    Pyridine Derivatives: Compounds with similar pyridine ring structures but different functional groups.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl-pyridin-3-ylamino group and the nicotinic acid moiety allows for unique interactions with biological targets and chemical reactivity that is not observed in other similar compounds.

Properties

IUPAC Name

6-[(6-methylpyridin-3-yl)amino]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c1-8-2-4-10(7-13-8)15-11-5-3-9(6-14-11)12(16)17/h2-7H,1H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOCFTJLNDUNNGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)NC2=NC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(6-Methyl-pyridin-3-ylamino)-nicotinic acid
Reactant of Route 2
Reactant of Route 2
6-(6-Methyl-pyridin-3-ylamino)-nicotinic acid
Reactant of Route 3
Reactant of Route 3
6-(6-Methyl-pyridin-3-ylamino)-nicotinic acid
Reactant of Route 4
Reactant of Route 4
6-(6-Methyl-pyridin-3-ylamino)-nicotinic acid
Reactant of Route 5
6-(6-Methyl-pyridin-3-ylamino)-nicotinic acid
Reactant of Route 6
6-(6-Methyl-pyridin-3-ylamino)-nicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.